molecular formula C19H19N3O2S B2973312 Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate CAS No. 1023834-23-2

Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate

Cat. No. B2973312
CAS RN: 1023834-23-2
M. Wt: 353.44
InChI Key: ANPSVTIWBSMFTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” are not documented in the current literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The specific physical and chemical properties for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” are not available in the current literature .

Scientific Research Applications

Pharmacological Research

Indole derivatives have been studied for their pharmacological activities, including anti-HIV properties. The structural similarity of Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate to these compounds suggests potential in drug discovery and development .

Plant Growth Regulation

Indole-3-acetic acid, another indole derivative, is a plant hormone involved in the regulation of plant growth. Analogous compounds could be synthesized for agricultural research to explore growth-promoting effects .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. Indole derivatives have been used in such studies to explore interactions with HIV-1 proteins, indicating that this compound could be useful in computational biology research .

Synthetic Chemistry

The compound’s structure suggests it could be used as an intermediate in the synthesis of more complex molecules, potentially in the development of new materials or chemical sensors .

Neuroscience Research

Indoles are known to interact with neurotransmitter systems within the brain. This compound may be useful in studying neurological pathways or disorders .

Cancer Research

Some indole derivatives have shown promise in cancer research due to their ability to modulate cell signaling pathways. This compound could be investigated for its anticancer properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” is not available in the current literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The specific safety and hazards information for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” is not available in the current literature .

Future Directions

The future directions of a compound refer to its potential applications and research directions. The specific future directions for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” are not available in the current literature .

properties

IUPAC Name

methyl 2-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-18(23)15-7-3-5-9-17(15)22-19(25)20-11-10-13-12-21-16-8-4-2-6-14(13)16/h2-9,12,21H,10-11H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPSVTIWBSMFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate

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